molecular formula C26H25N3O3S B1204210 Fenoverine CAS No. 37561-27-6

Fenoverine

Cat. No. B1204210
CAS RN: 37561-27-6
M. Wt: 459.6 g/mol
InChI Key: UBAJTZKNDCEGKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis process of Fenoverine are not directly mentioned in the available literature, the analytical methods developed for its determination in tissue samples and capsules indicate its presence in various organs in animal experiments and its stability in pharmaceutical formulations. These methods often involve high-performance liquid chromatography (HPLC) with specific mobile phases for accurate detection and quantification (Ratiney, Astier, & Chariot, 1994); (Hu et al., 1992).

Molecular Structure Analysis

The molecular structure of Fenoverine has been characterized through various analytical techniques to support its identification and quantification in biological and pharmaceutical samples. The specificity and accuracy of HPLC methods developed for Fenoverine suggest a well-understood molecular structure that facilitates its detection and study in different mediums (Saroj, Jairaj, & Rathod, 2017).

Chemical Reactions and Properties

Experimental research has highlighted Fenoverine's action as a depressant on intestinal smooth muscle, indicating its effectiveness in modulating the intracellular influx of calcium into cells. Its chemical properties allow for a reduction of excitatory junction potential (EJP) in intestinal smooth muscle, suggesting a specific interaction with cellular mechanisms related to calcium modulation (De Santis et al., 1989).

Physical Properties Analysis

The physical properties of Fenoverine, such as stability and degradation behavior under various conditions, have been investigated. Stability indicating RP-HPLC methods have been developed for its determination, indicating its physical stability in bulk and formulation, providing insights into its degradation products under forced conditions (Suganthi & Ravi, 2011).

Chemical Properties Analysis

The chemical interactions of Fenoverine, particularly its inhibitory effect on calcium channel currents in smooth muscle cells, have been thoroughly studied. Its ability to inhibit both fast and slow Ca2+ channel currents in a concentration-dependent manner demonstrates its significant chemical property related to its spasmolytic action (Mironneau, Arnaudeau, & Mironneau, 1991).

Scientific Research Applications

  • Fenoverine has been shown to inhibit both fast and slow calcium channel currents in isolated cells from rat portal vein and pregnant myometrium, suggesting its potential as an antispasmodic drug (Mironneau, Arnaudeau, & Mironneau, 1991).

  • It acts primarily on the intestinal smooth muscle but also affects other tissues, including the genito-urinary tract. Fenoverine modulates intracellular calcium influx and release, impacting smooth muscle motility (de Santis et al., 1989).

  • There have been cases of rhabdomyolysis induced by fenoverine, emphasizing the need for caution in its use, especially in patients with liver diseases or musculoskeletal disorders (Chen & Chang, 2005).

  • Fenoverine-induced rhabdomyolysis has been observed in patients with pre-existing hepatic dysfunction and those treated with cholesterol-lowering agents, indicating the importance of patient history in prescribing fenoverine (Chariot et al., 1995).

  • A case of fenoverine-induced rhabdomyolysis in a diabetic nephropathy patient highlights the need for caution in prescribing fenoverine to patients with renal function impairment (Kim et al., 2002).

  • Fenoverine's mechanism of action is linked to its ability to modulate the calcium gradient across muscle cell membranes, regulating extracellular calcium influx and intracellular pool release (Gonella, Lalanne, & Mironneau, 1987).

  • Its pharmacokinetics, stability, and formulation have also been studied, contributing to the development of various dosage forms and drug delivery systems (Hu et al., 1992; R. V et al., 2021; Ratiney, Astier, & Chariot, 1994).

  • The incidence, risk factors, and clinical outcomes associated with rhabdomyolysis from fenoverine prescription were studied, highlighting its potential risks in certain patient populations (Cho et al., 2020).

Safety And Hazards

Fenoverine should be handled in a well-ventilated place with suitable protective clothing . It should not be allowed to enter drains and its discharge into the environment must be avoided . Fenoverine is known to cause rhabdomyolysis .

Future Directions

Physicians should carefully prescribe fenoverine because it may cause rhabdomyolysis, especially in patients with liver cirrhosis . More research is needed to evaluate the incidence, risk factors, and clinical outcomes of rhabdomyolysis associated with fenoverine prescription .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJTZKNDCEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046296
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoverine

CAS RN

37561-27-6
Record name Fenoverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37561-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fenoverine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoverine
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Record name FENOVERINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
SK Battu, MA Repka, S Majumdar… - Drug development and …, 2007 - Taylor & Francis
The objective of this study was to formulate directly compressible rapidly disintegrating tablets of fenoverine with sufficient mechanical integrity, content uniformity, and acceptable …
Number of citations: 238 www.tandfonline.com
OYP Hu, PH Chen, YJ Fang, HS Tang… - Journal of …, 1992 - Wiley Online Library
… of fenoverine in capsules and plasma. This method has been successfully applied to stability studies of fenoverine … following oral administration of fenoverine. For the determination of …
Number of citations: 8 onlinelibrary.wiley.com
V Rashmitha, RY Madhusudan… - Asian J. Pharm. Clin …, 2021 - pdfs.semanticscholar.org
… Objective: The purpose of this research was to develop a fenoverine gastroretentive drug delivery … Methods: In the present study, fenoverine floating tablets were prepared using an …
Number of citations: 6 pdfs.semanticscholar.org
P Chariot, R Ratiney, F Le Maguet… - Human & …, 1995 - journals.sagepub.com
Fenoverine is a spasmolytic drug that inhibits calcium channel currents. We describe the clinicopathologic find ings in two patients with fenoverine-induced rhabdomyo lysis, of whom …
Number of citations: 16 journals.sagepub.com
J Gonella, C Lalanne, J Mironneau - Current Medical Research …, 1987 - Taylor & Francis
… fenoverine, a novel synchronizer of smooth muscle motility. In vivo, the effects of fenoverine … Fenoverine did not influence the spontaneous motility nor did it modify the effects of atropine…
Number of citations: 9 www.tandfonline.com
J Mironneau, S Arnaudeau… - British journal of …, 1991 - Wiley Online Library
… 5 Our results show that fenoverine depresses inward currents through fast and slow Ca2+ … the preferential binding of fenoverine to resting Ca2+ channels. In addition, fenoverine has a …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
S Bandari, R Gannu, KVS Naidu… - Journal of Liquid …, 2008 - Taylor & Francis
… of fenoverine in human serum. The developed method employed liquid-liquid extraction of fenoverine from … Retention times of fenoverine and internal standard are 6.76 and 8.19 min, …
Number of citations: 4 www.tandfonline.com
R Ratiney, A Astier, P Chariot - Journal of Chromatography B: Biomedical …, 1994 - Elsevier
Fenoverine is a spasmolytic, non-anticholinergic phenothiazine derivative that inhibits calcium channel currents. We describe a high-performance liquid chromatographic method for the …
Number of citations: 4 www.sciencedirect.com
강성희, 진윤태, 구자설, 구양서, 김경오, 김유선… - 2013 - scholarworks.bwise.kr
ScholarWorks@Gachon: [Efficacy of fenoverine and trimebutine in the management of irritable bowel syndrome: multicenter randomized double-blind non-inferiority clinical study]. …
Number of citations: 0 scholarworks.bwise.kr
E Camarri - Current Medical Research and Opinion, 1986 - Taylor & Francis
… of fenoverine and trimebutine. Patients were allocated at random to receive either 100 mg fenoverine … The results showed that fenoverine produced significantly greater pain relief after a …
Number of citations: 16 www.tandfonline.com

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